2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c1-5(9(17)15-2)8-7(11)3-6(4-16-8)10(12,13)14/h3-5H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLSDFLDIVPWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N-methylpropanamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Chlorine
The 3-chloro substituent on the pyridine ring undergoes displacement under SNAr conditions due to electron withdrawal from the trifluoromethyl group.
Key Findings :
-
Substitution reactions require polar aprotic solvents (e.g., DMAC, DMSO) and phase-transfer catalysts .
-
Steric hindrance from the trifluoromethyl group slows reactivity at C5 but enhances regioselectivity at C3 .
Amide Hydrolysis and Functionalization
The N-methylpropanamide moiety undergoes hydrolysis or derivatization under acidic/basic conditions.
Structural Insights :
-
The methyl group on the amide nitrogen reduces hydrolysis rates compared to unsubstituted analogs.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings, leveraging the chlorine as a leaving group.
Optimization Data :
-
Trifluoromethyl groups necessitate higher catalyst loadings (5–10 mol%) to offset electronic deactivation .
Electrophilic Aromatic Substitution (EAS)
Limited EAS reactivity occurs at the C5 position due to the strong electron-withdrawing effect of CF₃.
| Reaction | Conditions | Outcome | Efficiency | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | No reaction observed | – | |
| Halogenation | NBS, AIBN, CCl₄, 80°C | Trace bromination at C5 | <5% |
Mechanistic Note :
Stability Under Reductive Conditions
The trifluoromethyl group and amide bond exhibit resilience to common reductants.
| Reductant | Conditions | Outcome | Source |
|---|---|---|---|
| H₂ (1 atm) | Pd/C, MeOH, 25°C, 24 hrs | No reduction of CF₃ or amide | |
| LiAlH₄ | THF, reflux, 6 hrs | Partial reduction of amide to amine |
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Fluopyram
Compound : Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
Key Differences :
- Backbone : Fluopyram has a benzamide group and an ethyl linker, whereas the target compound features a propanamide group and a methyl substituent.
- Physicochemical Properties: Fluopyram has a log POW of 3.3 and low water solubility (15 mg/L) but high solubility in organic solvents like DMSO (>250 g/L) . The target compound’s shorter alkyl chain (propanamide vs. Biological Activity: Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide but induces thyroid tumors in rodents . Structural modifications in the target compound could alter its metabolic stability or toxicity profile.
Substituent Variations in Pyridine Derivatives
a. Compound : 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide ()
- Key Feature: Incorporates a sulfanyl (S-) bridge and a cyanoethyl-phenyl group.
- Comparison: The sulfanyl group may increase reactivity or alter binding kinetics compared to the amide linkage in the target compound. The cyanoethyl group could enhance electron-withdrawing effects, influencing metabolic pathways .
b. Compound : (2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide ()
- Key Feature : α,β-unsaturated amide (prop-2-enamide) with a conjugated double bond.
- Comparison : The unsaturated backbone may enhance electrophilicity, increasing reactivity toward nucleophiles (e.g., glutathione). This contrasts with the saturated propanamide in the target compound, which is likely more metabolically stable .
c. Compound : N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide ()
- Key Feature: Sulfonohydrazide group and naphthalene ring.
Physicochemical and Pharmacokinetic Properties
Toxicity and Regulatory Considerations
- Fluopyram: Classified as a thyroid carcinogen in rodents, with residues monitored as the sum of fluopyram and metabolites (e.g., 2-(trifluoromethyl)benzamide) in food commodities .
- However, the 3-chloro-5-(trifluoromethyl)pyridine core warrants caution due to its persistence in metabolic pathways .
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide is a pyridine derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈ClF₃N₂O
- Molecular Weight : 238.62 g/mol
- CAS Number : 1823183-83-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing trifluoromethyl groups have shown significant antiproliferative effects across various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC₅₀ (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MDA-MB-468 | 0.75 | 84.83 |
| Compound B | SK-MEL-5 | 0.80 | 81.58 |
| Compound C | T-47D | 0.67 | 90.47 |
These results indicate that the structural features of such compounds, including the presence of halogens and trifluoromethyl groups, may enhance their biological activity against cancer cells .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, some studies suggest that these compounds can inhibit the activity of enzymes such as EGFR and Src, which are critical in cancer progression .
Case Studies
- Case Study on EGFR Inhibition :
- Case Study on Cytotoxicity :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary assessments indicate that compounds with similar structures exhibit favorable absorption rates and metabolic stability . Toxicity studies are essential to ensure safety; however, specific data on the toxicity of this compound remains limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
